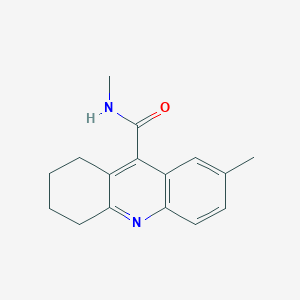
N,7-dimethyl-1,2,3,4-tetrahydroacridine-9-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,7-dimethyl-1,2,3,4-tetrahydroacridine-9-carboxamide, also known as memantine, is a medication that is used to treat Alzheimer's disease. It was first synthesized in the 1960s, and its mechanism of action was not fully understood until the 1990s. Memantine is a unique medication that targets the glutamatergic system, which is involved in learning and memory.
作用机制
Memantine works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of glutamate, a neurotransmitter that is important for learning and memory. By blocking the NMDA receptor, N,7-dimethyl-1,2,3,4-tetrahydroacridine-9-carboxamide reduces the excessive activation of glutamate, which is thought to contribute to the neurodegeneration seen in Alzheimer's disease.
Biochemical and Physiological Effects
Memantine has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. Memantine has also been shown to reduce oxidative stress and inflammation, which are thought to contribute to the neurodegeneration seen in Alzheimer's disease.
实验室实验的优点和局限性
Memantine has several advantages for lab experiments. It is a well-characterized drug that has been extensively studied for its mechanism of action and pharmacological effects. Memantine is also relatively safe and well-tolerated, which makes it a good candidate for preclinical and clinical studies. However, there are also limitations to using N,7-dimethyl-1,2,3,4-tetrahydroacridine-9-carboxamide in lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain therapeutic levels. In addition, N,7-dimethyl-1,2,3,4-tetrahydroacridine-9-carboxamide can interact with other medications, which can complicate experimental design.
未来方向
There are several future directions for research on N,7-dimethyl-1,2,3,4-tetrahydroacridine-9-carboxamide. One area of research is to explore the potential use of N,7-dimethyl-1,2,3,4-tetrahydroacridine-9-carboxamide in the treatment of other neurological disorders, such as Parkinson's disease, Huntington's disease, and multiple sclerosis. Another area of research is to explore the potential use of N,7-dimethyl-1,2,3,4-tetrahydroacridine-9-carboxamide in combination with other medications for the treatment of Alzheimer's disease. Finally, future research could focus on developing new formulations of N,7-dimethyl-1,2,3,4-tetrahydroacridine-9-carboxamide that have a longer half-life and are more effective at targeting the glutamatergic system.
Conclusion
Memantine is a unique medication that targets the glutamatergic system, which is involved in learning and memory. It has been extensively studied for its potential use in the treatment of Alzheimer's disease and has been shown to improve cognitive function and reduce behavioral symptoms in patients with Alzheimer's disease. Memantine has several advantages for lab experiments, but there are also limitations to using it in experimental design. Future research could focus on exploring the potential use of N,7-dimethyl-1,2,3,4-tetrahydroacridine-9-carboxamide in the treatment of other neurological disorders and developing new formulations of the drug that are more effective at targeting the glutamatergic system.
合成方法
Memantine is synthesized from 1,2,3,4-tetrahydroacridine, which is obtained from coal tar. The synthesis involves the reaction of 1,2,3,4-tetrahydroacridine with dimethylamine and formaldehyde in the presence of a catalyst. The resulting product is then purified to obtain N,7-dimethyl-1,2,3,4-tetrahydroacridine-9-carboxamide.
科学研究应用
Memantine has been extensively studied for its potential use in the treatment of Alzheimer's disease. It has been shown to improve cognitive function and reduce behavioral symptoms in patients with Alzheimer's disease. In addition, N,7-dimethyl-1,2,3,4-tetrahydroacridine-9-carboxamide has been studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease, Huntington's disease, and multiple sclerosis.
属性
IUPAC Name |
N,7-dimethyl-1,2,3,4-tetrahydroacridine-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-10-7-8-14-12(9-10)15(16(19)17-2)11-5-3-4-6-13(11)18-14/h7-9H,3-6H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJHYIVRXOEFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3CCCCC3=C2C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[5-Cyclopropyl-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetonitrile](/img/structure/B7528493.png)
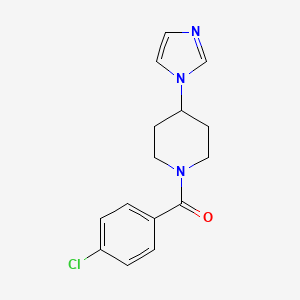
![4,5-Dichloro-2-(imidazo[1,2-a]pyridin-2-ylmethyl)pyridazin-3-one](/img/structure/B7528501.png)
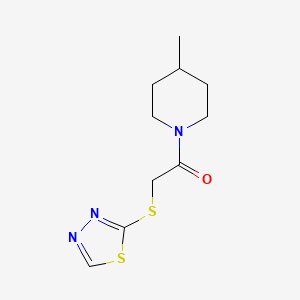
![N-[(2-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-4-pyridin-2-ylsulfanylbenzamide](/img/structure/B7528525.png)
![N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B7528539.png)
![2-[4-(2,5-Dimethylpyrrol-1-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B7528541.png)

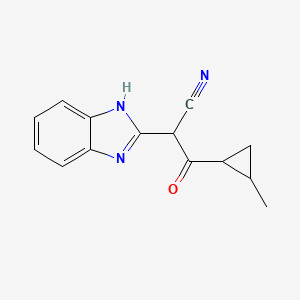
![2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-methylacetamide](/img/structure/B7528574.png)
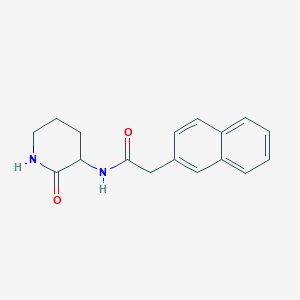
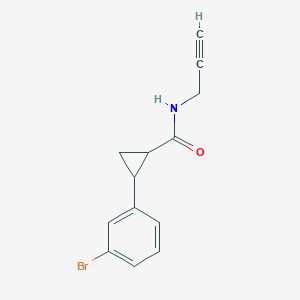

![N-[(E)-(2-chloro-7-methylquinolin-3-yl)methylideneamino]-6-methyl-4-phenylquinazolin-2-amine](/img/structure/B7528595.png)